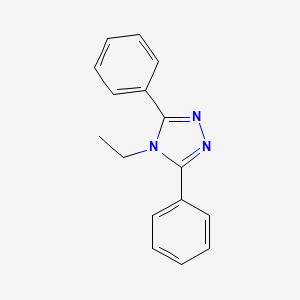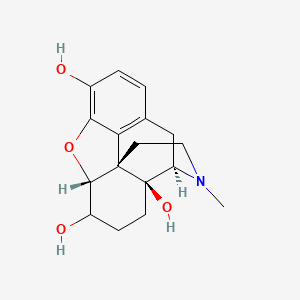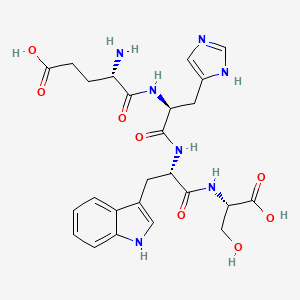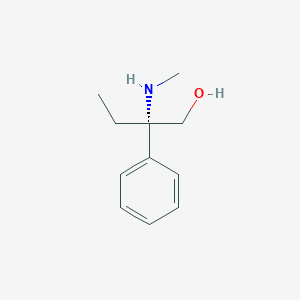
(S)-2-(Methylamino)-2-phenylbutan-1-ol, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Metilamino)-2-fenilbutan-1-ol, también conocido como AldrichCPR, es un compuesto quiral con una importancia significativa en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo metilamino y un grupo fenilo unidos a una cadena de butanol. El enantiómero (S) indica que el compuesto tiene una disposición tridimensional específica, lo que puede influir en su actividad biológica y reactividad química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-2-(Metilamino)-2-fenilbutan-1-ol típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con los materiales de partida apropiados, como (S)-2-fenilbutan-1-ol y metilamina.
Condiciones de reacción: La reacción se lleva a cabo en condiciones controladas, a menudo involucrando el uso de un catalizador para facilitar la formación del producto deseado. Los catalizadores comunes incluyen ácidos o bases que pueden promover la reacción de sustitución nucleófila.
Purificación: Después de que la reacción se completa, el producto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el (S)-2-(Metilamino)-2-fenilbutan-1-ol puro.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-2-(Metilamino)-2-fenilbutan-1-ol puede implicar reactores a gran escala y procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de sistemas automatizados y técnicas avanzadas de purificación puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-(Metilamino)-2-fenilbutan-1-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes secundarios.
Aplicaciones Científicas De Investigación
(S)-2-(Metilamino)-2-fenilbutan-1-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con interacciones enzimáticas y vías metabólicas.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo mediante el cual (S)-2-(Metilamino)-2-fenilbutan-1-ol ejerce sus efectos implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, influyendo en su actividad y llevando a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
®-2-(Metilamino)-2-fenilbutan-1-ol: El enantiómero del compuesto, que puede tener una actividad biológica diferente.
2-Fenilbutan-1-ol: Un compuesto estructuralmente similar sin el grupo metilamino.
2-(Metilamino)-2-fenilpropan-1-ol: Un compuesto con una disposición de grupo funcional similar pero una cadena de carbono diferente.
Singularidad
(S)-2-(Metilamino)-2-fenilbutan-1-ol es único debido a su configuración quiral específica, lo que puede resultar en propiedades biológicas y químicas distintas en comparación con su enantiómero y otros compuestos similares. Esta singularidad lo hace valioso para la investigación y las aplicaciones industriales donde la estereoquímica juega un papel crucial.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(2S)-2-(methylamino)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3/t11-/m1/s1 |
Clave InChI |
HRQGMPWJXQSTEH-LLVKDONJSA-N |
SMILES isomérico |
CC[C@@](CO)(C1=CC=CC=C1)NC |
SMILES canónico |
CCC(CO)(C1=CC=CC=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


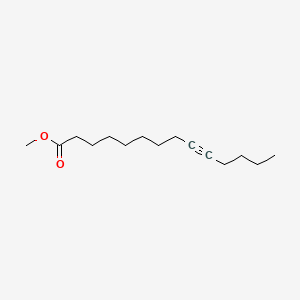
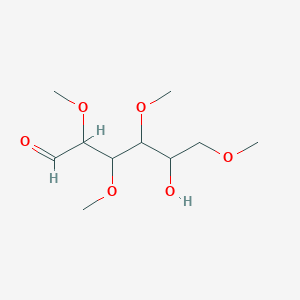

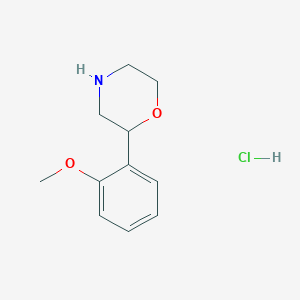


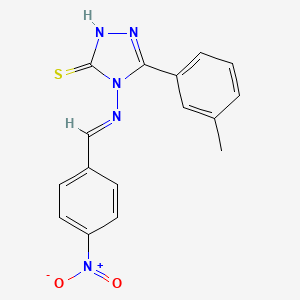
![5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12046724.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)
